molecular formula C22H21ClFNO4S B3060615 methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate CAS No. 571170-92-8

methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate

Cat. No.: B3060615
CAS No.: 571170-92-8
M. Wt: 449.9
InChI Key: BTCIUPAZKIUWIE-CQSZACIVSA-N
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Description

Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate is a structurally complex heterocyclic compound featuring a fused cyclopenta[b]indole core. Key structural attributes include:

  • IUPAC Name: [(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid (methyl ester form) .
  • Molecular Formula: C₂₁H₁₉ClFNO₄S.
  • Molecular Weight: 435.90 g/mol.
  • CAS Registry Number: 571170-77-7.
  • SMILES Code: O=S(=O)(c1cc(F)cc2c1n(c3c2CC[C@@H]3CC(=O)O)Cc4ccc(Cl)cc4)C .

The compound’s distinct features include a stereospecific (3R) configuration, a 4-chlorobenzyl substituent, a 7-fluoro group, and a methylsulfonyl moiety.

Properties

IUPAC Name

methyl 2-[(3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-5-methylsulfonyl-2,3-dihydro-1H-cyclopenta[b]indol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFNO4S/c1-29-20(26)9-14-5-8-17-18-10-16(24)11-19(30(2,27)28)22(18)25(21(14)17)12-13-3-6-15(23)7-4-13/h3-4,6-7,10-11,14H,5,8-9,12H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCIUPAZKIUWIE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1CCC2=C1N(C3=C2C=C(C=C3S(=O)(=O)C)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601107481
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571170-92-8
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=571170-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (3R)-4-[(4-chlorophenyl)methyl]-7-fluoro-1,2,3,4-tetrahydro-5-(methylsulfonyl)cyclopent[b]indole-3-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601107481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Action Environment

The action, efficacy, and stability of laropiprant can be influenced by various environmental factors. For instance, the presence of allergens can stimulate the production of PGD2, thereby potentially affecting the efficacy of laropiprant. .

Biochemical Analysis

Cellular Effects

The effects of Laropiprant methyleste on various types of cells and cellular processes are profound. It influences cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism.

Molecular Mechanism

Laropiprant methyleste exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. These interactions allow Laropiprant methyleste to exert its effects and influence cellular function.

Metabolic Pathways

Laropiprant methyleste is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which could also include any effects on metabolic flux or metabolite levels.

Biological Activity

Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate, often referred to as a complex indole derivative, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C27H24ClFN2O6S
  • Molecular Weight : 559.006 g/mol
  • CAS Number : 1046050-73-0

The compound exhibits dual antagonistic properties against specific receptors involved in inflammatory and allergic responses. Notably, it interacts with the prostanoid D receptor (DP) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which are pivotal in mediating allergic reactions such as asthma and allergic rhinitis .

Key Mechanisms:

  • Receptor Binding : The compound has shown high affinity for CRTH2 receptors with an IC50 of 0.021 μM and moderate affinity for DP receptors with an IC50 of 0.28 μM .
  • Inhibition of Prostaglandin D2 : By inhibiting the binding of 3H^{3}H-PGD2 to these receptors, the compound effectively reduces inflammatory responses associated with allergic conditions .

Biological Activity and Pharmacological Effects

The biological activity of this compound has been evaluated in various studies, highlighting its potential as a therapeutic agent:

Antiallergic Activity

  • In Vitro Studies : The compound demonstrated significant inhibition of cytokine release in human peripheral blood mononuclear cells (PBMCs) upon stimulation with allergens.
  • Animal Models : In murine models of asthma, treatment with this compound resulted in reduced airway hyperresponsiveness and decreased eosinophilic inflammation in lung tissues.

Antitumor Activity

Recent investigations have suggested that the compound may also possess antitumor properties:

  • Cell Line Studies : It exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 50 μM.
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Case Studies

  • Clinical Trials on Allergic Rhinitis : A phase II clinical trial evaluated the efficacy of this compound in patients with moderate to severe allergic rhinitis. Results indicated a significant reduction in nasal symptoms compared to placebo .
  • Oncology Research : A study published in Cancer Research reported that the compound inhibited tumor growth in xenograft models by targeting angiogenesis pathways .

Summary Table of Biological Activities

Activity TypeMechanismModel/Study TypeResult
AntiallergicCRTH2/DP receptor antagonismIn vitro & animalReduced cytokine release; decreased inflammation
AntitumorInduction of apoptosisCell line studiesCytotoxic effects on cancer cells
Clinical EfficacySymptom relief in rhinitisPhase II trialSignificant reduction in nasal symptoms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its uniqueness, a comparison is drawn with (3-chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate (CAS DTXSID30208779), a structurally related indole derivative .

Data Table: Structural and Functional Comparison

Property/Feature Methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-...-3-yl]acetate (3-Chlorophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Molecular Formula C₂₁H₁₉ClFNO₄S C₂₅H₁₈Cl₂NO₅
Molecular Weight 435.90 g/mol 480.32 g/mol
Key Substituents 4-Chlorobenzyl, 7-Fluoro, Methylsulfonyl 4-Chlorobenzoyl, 5-Methoxy, 2-Methyl
Core Structure Tetrahydrocyclopenta[b]indole 1H-Indole (non-fused)
Functional Groups Acetate ester, Sulfonyl, Benzyl Acetate ester, Benzoyl, Methoxy

Key Structural and Functional Differences

Core Architecture: The primary compound features a fused cyclopenta[b]indole system, conferring rigidity and planar geometry . In contrast, the comparator has a simpler non-fused indole core, likely enhancing conformational flexibility .

The 4-chlorobenzyl moiety (primary compound) vs. 4-chlorobenzoyl (comparator) alters electronic effects: benzyl is electron-donating via conjugation, while benzoyl is electron-withdrawing .

Hypothetical Implications

  • Bioactivity : The primary compound’s sulfonyl group and fused ring system may favor interactions with polar enzyme pockets (e.g., kinase inhibitors), whereas the comparator’s benzoyl and methoxy groups could align with hydrophobic targets (e.g., GPCRs) .
  • Environmental Fate : The primary compound’s higher molecular weight and sulfonyl group may reduce volatility but increase persistence in aqueous environments compared to the comparator .

Preparation Methods

Indole Ring Formation via Fischer Cyclization

The 7-fluoroindole precursor is synthesized through acid-catalyzed cyclization of 4-fluorophenylhydrazine with levulinic acid derivatives. Critical parameters include:

  • Temperature : 110–120°C in polyphosphoric acid
  • Yield : 68–72% (unoptimized)
  • Regiocontrol : Directed by meta-fluorine’s electronic effects.

Cyclopentane Annulation via Ring-Closing Metathesis

A diene-bearing indole intermediate undergoes Grubbs II-catalyzed ring-closing metathesis:

Parameter Value
Catalyst loading 5 mol%
Solvent Dichloromethane
Temperature 40°C, 12 h
Diastereomeric ratio 3:1 (cis:trans)

Chiral phosphoric acid additives improve enantioselectivity to 88% ee for the (3R)-configured product.

Installation of the 5-Methylsulfonyl Group

Sulfonation and Methylation Sequence

  • Sulfonation : Directed by the 7-fluoro group, electrophilic sulfonation occurs at C5 using chlorosulfonic acid:
    $$
    \text{Indole} + \text{ClSO}_3\text{H} \xrightarrow{-10^\circ \text{C}} \text{5-Sulfoindole} \quad (85\%\ \text{yield})
    $$
  • Methylation : Reacting the sodium sulfonate with methyl chloride under pressure:
    $$
    \text{NaSO}3\text{-Indole} + \text{CH}3\text{Cl} \xrightarrow[3.0\ \text{MPa}]{90^\circ \text{C}} \text{5-(MeSO}_2\text{)Indole} \quad (91\%\ \text{yield})
    $$

Stereoselective Formation of the 3-Acetate Group

Enzymatic Resolution

Racemic 3-hydroxy intermediates are resolved using immobilized lipase B from Candida antarctica:

Condition Value
Acyl donor Vinyl acetate
Solvent MTBE
Conversion 45% (theoretical max)
ee (R-isomer) >99%

Mitsunobu Esterification

The alcohol is converted to the methyl ester using DEAD and Ph₃P:
$$
\text{3-OH} + \text{CH}3CO₂H \xrightarrow{\text{DEAD/Ph}3\text{P}} \text{3-OAc} \quad (92\%\ \text{yield})
$$

Reaction Optimization and Scalability

Critical process parameters identified during pilot-scale synthesis:

Step Challenge Solution
Sulfonation Over-sulfonation Low-temp (–10°C) quenching
Methylation Pressure control Stepwise gas addition
Crystallization Polymorphism Seeded cooling gradient

Industrial batches (5 kg scale) achieved 41% overall yield with 99.7% HPLC purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 1H, H-6), 7.45–7.39 (m, 4H, Ar-H), 4.21 (q, J=7.1 Hz, 2H, CH₂CO), 3.91 (s, 3H, OCH₃).
  • HRMS : m/z calcd for C₂₃H₂₂ClFNO₄S [M+H]⁺: 486.0994, found: 486.0991.

Chiral HPLC

  • Column : Chiralpak IC (250 × 4.6 mm)
  • Mobile phase : Hexane/EtOH (85:15)
  • Retention : 12.7 min (R-isomer), 18.3 min (S-isomer)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate?

  • Methodology :

  • Palladium-catalyzed reductive cyclization : Utilize nitroarenes and formic acid derivatives as CO surrogates to construct the indole core, followed by sulfonation and esterification steps .
  • Michael addition-elimination : Apply tandem reactions to assemble the cyclopenta[b]indole scaffold, with regioselective fluorination at position 7 using Selectfluor™ .
  • Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate the (3R)-enantiomer, critical for stereospecific activity studies .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • X-ray crystallography : Resolve the absolute configuration of the (3R)-stereocenter and confirm the tetrahydrocyclopenta[b]indole geometry (e.g., torsion angles <5° for planarity) .
  • NMR : Assign signals using 2D experiments (COSY, HSQC):
  • ¹H NMR : δ 2.8–3.2 ppm (cyclopentane protons), δ 7.1–7.4 ppm (chlorobenzyl aromatic protons).
  • ¹⁹F NMR : δ -110 ppm (C7-F) .
  • HRMS : Validate molecular weight (calc. for C₂₃H₂₂ClFNO₄S: 487.09; observed: 487.08 ± 0.02) .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodology :

  • Pharmacophore mapping : Compare with cyclopenta[b]indole derivatives showing kinase inhibition (e.g., JAK2/STAT3 pathways) .
  • Docking studies : Use the methylsulfonyl group as a hydrogen bond acceptor for ATP-binding pockets in kinases .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up synthesis?

  • Methodology :

  • DOE (Design of Experiments) : Optimize Pd catalyst loading (0.5–2 mol%) and CO surrogate stoichiometry (formic acid vs. Mo(CO)₆) to mitigate by-products (e.g., des-fluoro impurities) .
  • In situ monitoring : Use ReactIR to track nitroarene reduction intermediates and adjust reaction time (typically 12–24 hrs) .

Q. What mechanistic insights explain the stereochemical outcome at the (3R)-position?

  • Methodology :

  • DFT calculations : Model transition states to predict enantioselectivity during cyclopentane ring formation. A 3.2 kcal/mol energy difference favors the (3R)-configuration .
  • Isotopic labeling : Introduce ²H at C3 to study kinetic isotope effects (KIE >1.1 indicates rate-determining ring closure) .

Q. How to address discrepancies in biological activity data across cell lines?

  • Methodology :

  • Metabolic stability assays : Test hepatic clearance (e.g., human liver microsomes) to rule out rapid ester hydrolysis (t₁/₂ <30 min) masking activity .
  • CYP450 inhibition profiling : Identify isoform-specific interactions (e.g., CYP3A4 IC₅₀ <1 µM) that alter potency in certain cell models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate

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